Ortho-Fluoro Boronic Acid pKa Lowering Enhances Diol Binding at Physiological pH Relative to Meta-Fluoro Regioisomer
The target compound bears a fluorine substituent ortho to the boronic acid group (2-fluoro), in contrast to its closest regioisomer 5-(2-chloro-5-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid (CAS 1449135-52-7), which places fluorine meta to boron. Experimentally, 2-fluorophenylboronic acid exhibits a pKa of 8.28 versus 8.86 for 3-fluorophenylboronic acid—a ΔpKa of 0.58 units, corresponding to approximately 3.8-fold greater acidity [1]. The carbamoyl and nitro substituents on the target compound are expected to further depress pKa through electron withdrawal, with the ortho-fluoro effect remaining additive; fluorinated phenylboronic acids with multiple electron-withdrawing groups have reported pKa values as low as 6.17–7.23 [2]. Lower pKa translates to a higher fraction of the tetrahedral, diol-binding boronate anion at neutral pH, which is essential for carbohydrate sensing, glycoprotein capture, and enzyme inhibition applications where binding must occur under physiological conditions [3].
| Evidence Dimension | Boronic acid acidity (pKa) governing diol-binding capacity at pH 7.4 |
|---|---|
| Target Compound Data | 2-Fluorophenylboronic acid substructure pKa = 8.28 (ortho-fluoro); further acidified by electron-withdrawing carbamoyl and nitro substituents on the full compound [1] |
| Comparator Or Baseline | 3-Fluorophenylboronic acid (meta-fluoro regioisomer substructure) pKa = 8.86; 4-fluorophenylboronic acid pKa = 8.86 [1] |
| Quantified Difference | ΔpKa = 0.58 (ortho vs. meta); ~3.8-fold greater acidity for the ortho-fluoro congener; class-level data show multiply-substituted fluorinated phenylboronic acids reach pKa 6.17–7.23 [2] |
| Conditions | pKa values measured by spectrophotometric and potentiometric methods in aqueous solution at 25 °C; reported in the fluorinated phenylboronic acid review by Gozdalik et al. (2022) [2] |
Why This Matters
For procurement decisions, the ortho-fluoro isomer is functionally distinct from the meta-fluoro isomer in any application requiring diol recognition at neutral pH (e.g., glucose sensor development, boronate affinity chromatography, or glycoprotein enrichment), where the 3.8-fold acidity difference directly impacts binding capacity.
- [1] Chembase. 2-Fluorophenylboronic acid (CAS 1993-03-9): Acid pKa 8.196048 (computed). en.chembase.cn. View Source
- [2] Gozdalik JT, Adamczyk-Woźniak A, Sporzyński A. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. 2022;27(11):3427. doi:10.3390/molecules27113427. View Source
- [3] Springsteen G, Wang B. A detailed examination of boronic acid–diol complexation. Tetrahedron. 2002;58(26):5291-5300. View Source
